Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-
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Overview
Description
Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is a chemical compound with the molecular formula C12H5F3N4 and a molecular weight of 262.19 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and an ethenetricarbonitrile moiety. It is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid derivative, such as 3-trifluoromethylphenylboronic acid, and a halogenated precursor, such as 2-bromo-9,10-arylanthracene . The reaction is catalyzed by palladium complexes, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent mixture of toluene, water, and ethanol .
Industrial Production Methods
While specific industrial production methods for ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in drug discovery.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group can influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions.
Trifloxystrobin: Contains a trifluoromethyl group and is used as a fungicide.
9,10-Diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene: Used in OLEDs.
Uniqueness
Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is unique due to its combination of functional groups, which provide it with distinct reactivity and applications in various fields, including organic electronics and medicinal chemistry .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPLAKMRDIMLGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399045 |
Source
|
Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113710-34-2 |
Source
|
Record name | Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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